2-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine
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Overview
Description
2-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine is a heterocyclic compound that features a piperidine ring substituted with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine typically involves the reaction of 2-methyl-1,2,4-triazole with a piperidine derivative. One common method includes the alkylation of 2-methyl-1,2,4-triazole with a suitable piperidine derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole oxides, while reduction can lead to the formation of reduced triazole derivatives .
Scientific Research Applications
2-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Materials Science: The compound is utilized in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a ligand in coordination chemistry and is studied for its interactions with various metal ions.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The triazole moiety is known to interact with biological macromolecules through hydrogen bonding and π-π interactions, which can modulate the activity of the target proteins .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
2-Methyl-1,2,4-triazole: Another triazole derivative with a different substitution pattern.
1,2,4-Triazole-3-carboxylic acid: A triazole derivative with a carboxyl group, used in various synthetic applications.
Uniqueness
2-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine is unique due to its combination of a piperidine ring and a triazole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-9-5-3-4-6-14(9)7-10-11-8-12-13(10)2/h8-9H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAMIZILFHKWQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NC=NN2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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